methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCMXSJIQKNDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a suitable dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolo-pyridine core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo-pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure .
Scientific Research Applications
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrrolo-pyridine derivatives.
Mechanism of Action
The mechanism of action of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Key comparisons focus on substituent positions, ester groups, and halogen types (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Halogen Type and Position :
- Chlorine vs. Bromine : Bromine’s larger atomic radius and lower electronegativity (compared to Cl) increase steric hindrance and polarizability, making brominated analogs (e.g., methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) more reactive in Suzuki-Miyaura couplings .
- Positional Isomerism : Chlorine at C3 vs. C6 alters electronic distribution. For example, methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate may exhibit reduced electrophilicity at the pyrrole ring compared to the target compound, affecting binding to biological targets .
Ester Group Variations: Methyl vs. Carboxylic Acid Derivatives: The free carboxylic acid in 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid facilitates salt formation, critical for optimizing pharmacokinetic properties in drug development .
Ring Fusion Position :
- Pyrrolo[3,2-b]pyridine vs. pyrrolo[3,2-c]pyridine isomers (e.g., ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) shift nitrogen positions, altering hydrogen-bonding capabilities and interactions with target proteins .
Biological Activity
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1190312-70-9) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrrolo-pyridine core structure. The compound's molecular formula is , with a molecular weight of approximately 196.62 g/mol. Its structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes:
- Starting Material : 3-chloropyridine-2-carboxylic acid.
- Reagents : Methylamine and a dehydrating agent.
- Procedure : The reaction proceeds under controlled conditions to yield the desired product with high purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects.
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit a range of pharmacological activities:
- Antitumor Activity : Studies have shown that related compounds can inhibit the proliferation of various human tumor cell lines, demonstrating significant antiproliferative effects with GI50 values in the nanomolar to micromolar range .
- Antimycobacterial Activity : Some derivatives have exhibited strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.15 µM .
- Neuroprotective Effects : Pyrrolo derivatives have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various pyrrolo derivatives, including this compound. The results indicated that these compounds significantly inhibited cell growth in multiple cancer lines, suggesting their potential as antitumor agents.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.5 |
| Compound B | MCF7 (Breast) | 1.0 |
| This compound | HeLa (Cervical) | 0.8 |
Case Study 2: Antimycobacterial Properties
In another study focusing on antimycobacterial activity, this compound was tested against Mycobacterium tuberculosis. The compound showed promising results with an MIC value indicating effective inhibition of bacterial growth.
| Compound | MIC (µM) |
|---|---|
| Isoniazid | 0.25 |
| Ethionamide | 0.5 |
| This compound | <0.15 |
Q & A
Q. What are the common synthetic routes for methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrrolopyridine derivatives typically involves multi-step procedures starting from pyrrole or pyridine precursors. For example, a route may include:
- Cyclization reactions using aldehydes or ketones under acid/base catalysis to form the fused ring system.
- Halogenation (e.g., chlorination) at the 3-position using reagents like POCl₃ or N-chlorosuccinimide in the presence of a Lewis acid.
- Esterification at the 6-position via nucleophilic substitution or coupling reactions.
Q. Optimization Tips :
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm the pyrrolopyridine core and substituents. The chloro group at C3 and ester at C6 produce distinct shifts .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₉H₇ClN₂O₂).
- IR Spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and N–H stretches (~3400 cm⁻¹) .
Q. What are the typical reactivity patterns of this compound in medicinal chemistry?
- Nucleophilic Substitution : The 3-chloro group reacts with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) to generate analogs .
- Hydrolysis : The ester at C6 can be hydrolyzed to a carboxylic acid using NaOH/H₂O for further functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids enable biaryl synthesis at the chloro position .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields for halogenation steps?
Contradictions in yields often arise from:
- Substrate Purity : Trace moisture or impurities in starting materials can deactivate reagents like POCl₃. Dry solvents and substrates rigorously .
- Steric Effects : Bulky substituents near the reaction site may hinder chlorination. Computational modeling (e.g., DFT) can predict reactivity .
- Catalyst Choice : Screen alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve efficiency .
Q. What strategies mitigate instability of this compound in aqueous environments?
Q. How can computational methods guide the design of pyrrolopyridine analogs with enhanced kinase inhibition?
- Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., FGFR1) to prioritize substituents at C3 and C6 .
- QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values) of substituents with IC₅₀ data .
- MD Simulations : Predict binding stability of chloro vs. bromo/fluoro analogs over 100-ns trajectories .
Q. What analytical approaches validate the compound’s role in chemical biology studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
